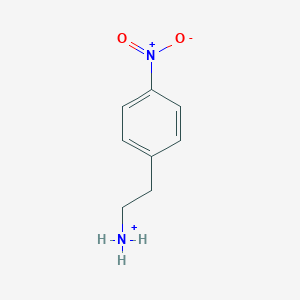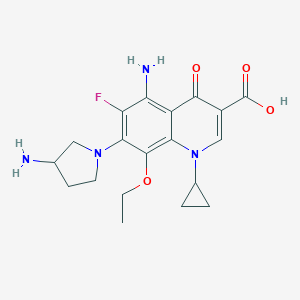![molecular formula C15H18O5S2 B067884 Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 172516-34-6](/img/structure/B67884.png)
Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antipain is an oligopeptide that is isolated from actinomycetes and used in biochemical research as a protease inhibitor of trypsin and papain . It was discovered in 1972 and was the first natural peptide found that contained an ureylene group . Antipain can aid in the prevention of coagulation in blood and is an inhibitor of serine and cysteine proteases .
Preparation Methods
Antipain is isolated from microbial sources, specifically various Streptomycetes and Actinomycetes species . It is a reversible inhibitor of serine and cysteine proteases . The compound is soluble in water, methanol, and DMSO, but less soluble in ethanol, butanol, or propanol . Industrial production methods involve the fermentation of these microbial sources, followed by extraction and purification processes .
Chemical Reactions Analysis
Antipain undergoes several types of chemical reactions, including hydrolysis and complex formation with proteases . Common reagents used in these reactions include hydrochloric acid for hydrolysis and various proteases for complex formation . Major products formed from these reactions include the corresponding amino acids and protease-inhibitor complexes .
Scientific Research Applications
Antipain has a wide range of scientific research applications. It is used in biochemical research as a protease inhibitor to study the role of proteases in various biological processes . It has been used to obtain crystal structures of proteases, such as Leishmania major oligopeptidase B, and to study the inhibition of neurotransmitter release in neurons . Additionally, antipain has been used in studies on the quality of post-thawed ram semen, demonstrating its ability to maintain sperm mobility and improve resistance to membrane disruption by freezing temperatures .
Mechanism of Action
Antipain exerts its effects by inhibiting serine and cysteine proteases . It forms a covalent bond with the active site serine in the protease, thereby preventing the protease from catalyzing its substrate . This inhibition can alter DNA damage and chromosomal aberrations in irradiated cells or those treated with chemical mutagens .
Comparison with Similar Compounds
Antipain is unique in its structure and function compared to other protease inhibitors. Similar compounds include leupeptin, which also inhibits serine and cysteine proteases but has different specificity and potency . Another similar compound is antipain Y, an analog of antipain that inhibits the release of neurotransmitters in rat dorsal root ganglion neurons . These compounds share similar inhibitory functions but differ in their specific applications and molecular targets.
Properties
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5S2/c1-3-19-11(17)8-21-15-12-9(6-5-7-10(12)16)13(22-15)14(18)20-4-2/h3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOXOTJHYIPVBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C2C(=C(S1)C(=O)OCC)CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381107 |
Source


|
| Record name | ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172516-34-6 |
Source


|
| Record name | ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate](/img/structure/B67810.png)



![10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B67815.png)

![2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone](/img/structure/B67823.png)



